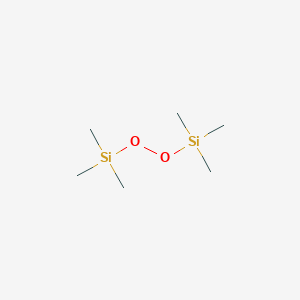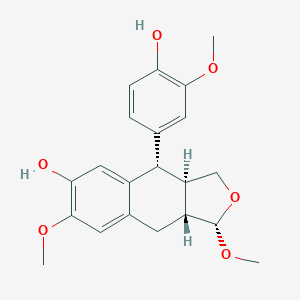
1,6-双(二苯基膦)己烷
描述
1,6-Bis(diphenylphosphino)hexane is an organic compound with the molecular formula C30H32P2 and a molecular weight of 454.52 g/mol . It is also known by other names such as 1,6-Hexanediylbis(diphenylphosphine) and Hexamethylenebis(diphenylphosphine) . This compound is commonly used as a ligand in coordination chemistry and catalysis .
科学研究应用
1,6-Bis(diphenylphosphino)hexane is widely used in scientific research due to its ability to form stable complexes with transition metals . Some of its applications include:
- Catalysis : It is used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation .
- Material Science : It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
- Pharmaceuticals : It is used in the synthesis of complex organic molecules that are potential drug candidates .
- Biology : It is used in the study of metalloproteins and other metal-containing biomolecules .
作用机制
Target of Action
1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is primarily used as a ligand in organic synthesis . It is particularly useful in transition metal-catalyzed reactions .
Mode of Action
As a ligand, DPPH binds to transition metals, facilitating various types of coupling reactions . The phosphine groups in DPPH coordinate with the metal center, allowing it to participate in catalytic cycles and promote the formation of new bonds .
Biochemical Pathways
The exact biochemical pathways influenced by DPPH depend on the specific reaction it’s used in. Generally, it’s involved in reactions such as the Suzuki reaction , where it can help facilitate the cross-coupling of organoboron compounds with organic halides .
Result of Action
The result of DPPH’s action is the facilitation of bond formation in various organic reactions. By acting as a ligand, it enables transition metals to catalyze the formation of new bonds, leading to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of DPPH can be influenced by various environmental factors. For instance, it is stable under normal temperatures and has good solubility in non-polar solvents . It should be stored under inert gas (nitrogen or argon) at 2-8°C . Safety precautions should be taken while handling DPPH as it can cause skin irritation and serious eye irritation .
准备方法
1,6-Bis(diphenylphosphino)hexane can be synthesized through the reaction of diphenylphosphine with 1,6-dibromohexane under basic conditions . The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, which then reacts with the 1,6-dibromohexane to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .
化学反应分析
1,6-Bis(diphenylphosphino)hexane is a versatile ligand that can participate in various types of coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically involve the use of palladium or nickel catalysts and can be carried out under mild conditions . The major products formed from these reactions are often complex organic molecules that are useful in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
1,6-Bis(diphenylphosphino)hexane is similar to other diphosphine ligands such as:
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- 1,4-Bis(diphenylphosphino)butane
- 1,5-Bis(diphenylphosphino)pentane
What sets 1,6-Bis(diphenylphosphino)hexane apart is its longer carbon chain, which provides greater flexibility and spatial separation between the phosphine groups . This can lead to different coordination geometries and reactivity compared to shorter-chain analogs .
属性
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19845-69-3 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?
A1: 1,6-Bis(diphenylphosphino)hexane has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,6-Bis(diphenylphosphino)hexane?
A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]
Q3: How stable is 1,6-Bis(diphenylphosphino)hexane under different conditions?
A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.
Q4: In what solvents is 1,6-Bis(diphenylphosphino)hexane typically soluble?
A4: 1,6-Bis(diphenylphosphino)hexane exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.
Q5: What are the notable catalytic properties of 1,6-Bis(diphenylphosphino)hexane complexes?
A5: 1,6-Bis(diphenylphosphino)hexane acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]
Q6: Can you provide examples of reactions catalyzed by 1,6-Bis(diphenylphosphino)hexane complexes?
A6: 1,6-Bis(diphenylphosphino)hexane complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []
Q7: How does the chain length of the bridging ligand affect catalytic activity?
A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.
Q8: Have there been computational studies on 1,6-Bis(diphenylphosphino)hexane and its complexes?
A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.
Q9: How does modifying the structure of 1,6-Bis(diphenylphosphino)hexane influence its coordination chemistry?
A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.
Q10: Can 1,6-Bis(diphenylphosphino)hexane form complexes with gold clusters?
A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
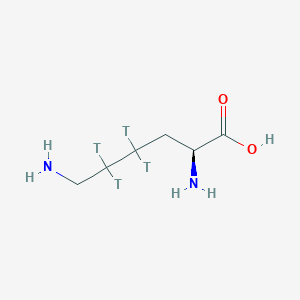
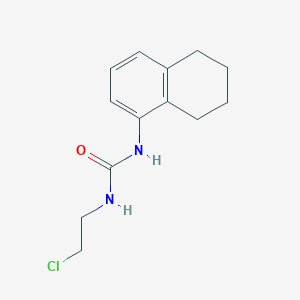
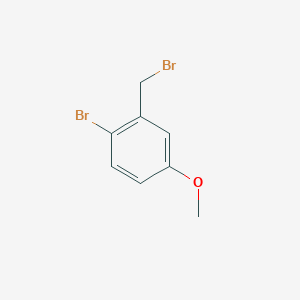
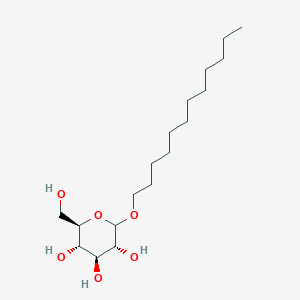

![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)
![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)
